molecular formula C12H22N2O2S2 B2571730 N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide CAS No. 2249167-59-5

N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide

Cat. No.: B2571730
CAS No.: 2249167-59-5
M. Wt: 290.44
InChI Key: SNVQSENREIHWHS-UHFFFAOYSA-N
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Description

N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide is a chemical compound characterized by its unique structure, which includes a dithiazepane ring and an oxane ring

Properties

IUPAC Name

N-(2,6-dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2S2/c1-9-7-11(8-10(2)16-9)13-12(15)14-3-5-17-18-6-4-14/h9-11H,3-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVQSENREIHWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NC(=O)N2CCSSCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,6-dimethyl-1,4-dioxane.

    Introduction of the Dithiazepane Ring: The dithiazepane ring is introduced via a multi-step process that includes the formation of intermediate compounds, followed by cyclization under controlled conditions.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents with appropriate catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced sulfur-containing compounds

    Substitution: Substituted derivatives with new functional groups

Scientific Research Applications

N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethyloxan-4-yl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine
  • (2,6-Dimethyloxan-4-yl)methanamine

Uniqueness

N-(2,6-Dimethyloxan-4-yl)-1,2,5-dithiazepane-5-carboxamide stands out due to its unique combination of the dithiazepane and oxane rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

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